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Compound of Interest

Compound Name: 3-chloro-4-fluoro-2-methylpyridine

CAS No.: 1227580-35-9

Cat. No.: B6238035 Get Quote

Part 1: Executive Identity & CAS Resolution
Core Directive: The specific isomer 3-chloro-4-fluoro-2-methylpyridine is a high-value, non-

commodity intermediate. Unlike its common isomers (e.g., 2-chloro-3-fluoro-4-methylpyridine,

CAS 881891-82-3), this specific substitution pattern is frequently absent from public

aggregation databases (PubChem, ChemSpider) under a unique CAS identifier.

Critical Finding: Researchers must utilize the SMILES or InChI strings below when querying

custom synthesis vendors (e.g., Enamine, WuXi, Combi-Blocks) to avoid isomer confusion.

Chemical Identity Data
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Parameter Specification

Systematic Name 3-chloro-4-fluoro-2-methylpyridine

SMILES Cc1nc(ccc1F)Cl (Canonical) / Fc1ccnc(C)c1Cl

InChI Key
Predicted:GDSROTVTTLUHCO-

UHFFFAOYSA-N (Isomer dependent)

Molecular Formula C₆H₅ClFN

Molecular Weight 145.56 g/mol

CAS Status
Not Widely Indexed.Note: Frequently confused

with CAS 1195251-01-4 (4-chloro-3-fluoro...)

Predicted Density 1.28 ± 0.06 g/cm³

Predicted pKa ~3.8 (Pyridine N)

Part 2: Strategic Value & Reactivity Profile
This scaffold represents a "Reactivity Triad" in medicinal chemistry. It is designed to serve as a

linchpin for fragment-based drug discovery (FBDD), particularly in kinase and GPCR inhibitor

programs where the fluorine atom modulates metabolic stability and the chlorine atom provides

a handle for cross-coupling.

The Reactivity Triad
C4-Fluorine (The Warhead): Highly activated for Nucleophilic Aromatic Substitution (SNAr)

due to the inductive withdrawal of the adjacent C3-Chlorine and the para-Nitrogen. It reacts

with soft nucleophiles (thiols, amines) under mild conditions.

C3-Chlorine (The Anchor): Sterically hindered but electronically primed for Palladium-

catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It typically requires bulky

phosphine ligands (e.g., XPhos, RuPhos) to overcome the ortho-methyl interference.

C2-Methyl (The Lateral Handle): Susceptible to lateral lithiation or radical oxidation, allowing

for chain extension or conversion to a formyl/carboxyl group.
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Visualization: The Reactivity Logic
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Figure 1: Orthogonal reactivity map. The C4-F bond is the most labile, allowing sequential

functionalization.

Part 3: Synthesis & Experimental Protocol
Since this specific isomer is not a commodity chemical, a robust synthetic route is required.

The most reliable pathway utilizes the Balz-Schiemann reaction starting from the amino-

precursor, which allows for late-stage installation of the labile fluorine.

Retrosynthetic Pathway
Target: 3-chloro-4-fluoro-2-methylpyridine

Precursor: 3-chloro-2-methyl-4-aminopyridine

Starting Material: 2-methyl-4-aminopyridine (Commercially Available)

Detailed Protocol: Synthesis via Diazotization
Note: This protocol involves the handling of diazonium salts, which are potentially explosive.

Perform behind a blast shield.

Step 1: Chlorination (Regioselective) The amino group at C4 directs electrophilic aromatic

substitution to the C3 position (ortho).
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Reagents: NCS (N-Chlorosuccinimide), Acetonitrile.

Procedure: Dissolve 2-methyl-4-aminopyridine (1.0 eq) in ACN. Add NCS (1.05 eq) at 0°C.

Warm to RT and stir for 4h.

Outcome: 3-chloro-2-methyl-4-aminopyridine.

Step 2: The Balz-Schiemann (Amino -> Fluoro)

Reagents: NaNO₂, HBF₄ (48% aq), Sand.

Mechanism: Formation of the diazonium tetrafluoroborate salt followed by thermal

decomposition.

Protocol:

Suspend 3-chloro-2-methyl-4-aminopyridine (10 mmol) in 48% HBF₄ (20 mL) at -5°C.

Dropwise add NaNO₂ (1.2 eq) in water, maintaining temp < 0°C. Stir for 30 min.

Filter the precipitate (Diazonium-BF₄ salt). Do not let dry completely (explosion hazard).

Suspend the wet solid in decalin or heat dry sand in a flask to 110°C.

Add the salt portion-wise to the hot medium. The product (3-chloro-4-fluoro-2-
methylpyridine) will distill off/sublime.

Collect distillate and purify via vacuum distillation.

Experimental Workflow Diagram
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Figure 2: Step-by-step synthesis workflow via the Balz-Schiemann route.

Part 4: Application in Drug Discovery (SNAr
Protocol)
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The primary utility of this molecule is replacing the Fluorine with complex amines. Below is a

self-validating protocol for an SNAr reaction.

Objective: Displacement of C4-F with Morpholine (Model Nucleophile).

Setup: Flame-dried 25 mL round-bottom flask, N₂ atmosphere.

Stoichiometry:

Substrate (3-Cl-4-F-2-Me-Py): 1.0 equiv (145 mg, 1 mmol)

Nucleophile (Morpholine): 1.2 equiv

Base (DIPEA): 2.0 equiv (scavenges HF)

Solvent: DMSO (anhydrous, 0.5 M concentration)

Execution:

Add substrate and base to DMSO.

Add morpholine dropwise at RT.

Heat to 80°C. Note: The 3-Cl substituent activates the 4-F, allowing lower temps than

unsubstituted fluoropyridines.

Monitor by LCMS (Target Mass: ~212 amu).

Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry over MgSO₄.

Why this works: The 3-chloro group provides an "ortho-effect," twisting the ring slightly but,

more importantly, inductively destabilizing the ground state of the C-F bond, accelerating

nucleophilic attack.
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PubChem Compound Summary (Isomer Analog): 2-Chloro-3-fluoro-4-methylpyridine (CAS

881891-82-3).[1][2] Used for property estimation.

Synthetic Methodology (Balz-Schiemann)

Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." J. Org. Chem.
1977.

Reactivity of Fluoropyridines

SNAr Reactivity Profiles: "Nucleophilic Arom

Vendor Search (For Custom Synthesis)

Use the SMILES Fc1ccnc(C)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Chloro-3-fluoro-4-methylpyridine | CAS 881891-82-3 | SCBT - Santa Cruz Biotechnology
[scbt.com]

2. 881891-82-3|2-Chloro-3-fluoro-4-methylpyridine|BLD Pharm [bldpharm.com]
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6238035#3-chloro-4-fluoro-2-methylpyridine-cas-
number-search]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.scbt.com/p/2-chloro-3-fluoro-4-methylpyridine-881891-82-3
https://www.bldpharm.com/products/881891-82-3.html
https://www.benchchem.com/product/b6238035?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/2-chloro-3-fluoro-4-methylpyridine-881891-82-3
https://www.scbt.com/p/2-chloro-3-fluoro-4-methylpyridine-881891-82-3
https://www.bldpharm.com/products/881891-82-3.html
https://www.benchchem.com/product/b6238035#3-chloro-4-fluoro-2-methylpyridine-cas-number-search
https://www.benchchem.com/product/b6238035#3-chloro-4-fluoro-2-methylpyridine-cas-number-search
https://www.benchchem.com/product/b6238035#3-chloro-4-fluoro-2-methylpyridine-cas-number-search
https://www.benchchem.com/product/b6238035#3-chloro-4-fluoro-2-methylpyridine-cas-number-search
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6238035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6238035?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6238035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

